1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylicacid
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Overview
Description
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a cyclopropane ring attached to a pyrazole moiety, which is further substituted with a bromine atom and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid can be achieved through several routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, followed by bromination . Another approach includes the reaction of 2-amino-3-chloropyridine with 2-bromo-3-nitrobenzoic acid, followed by hydrogenation to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-3-bromopyrazole: This compound lacks the cyclopropane and carboxylic acid groups, making it less versatile in certain applications.
3-Bromo-1-methylpyrazole: Similar to the above, but with different substitution patterns that affect its reactivity and applications.
3-(3-Chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: This compound has a chloropyridine group instead of a bromine atom, leading to different chemical and biological properties.
The uniqueness of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid lies in its combination of a brominated pyrazole ring with a cyclopropane carboxylic acid moiety, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11-5(4-6(9)10-11)8(2-3-8)7(12)13/h4H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQUZHAFMXJKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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